molecular formula C21H26ClN3O2S B2641795 N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride CAS No. 1216600-30-4

N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride

Cat. No.: B2641795
CAS No.: 1216600-30-4
M. Wt: 419.97
InChI Key: BEGORJGMIHBSND-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride is a benzothiazole-derived small molecule featuring a dimethylaminoethyl side chain and a phenoxypropanamide linkage. The benzothiazole core is substituted with a methyl group at the 6-position, which modulates electronic properties and steric interactions. The dimethylaminoethyl moiety enhances solubility via protonation, while the phenoxy group may contribute to π-π stacking interactions with biological targets. The hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S.ClH/c1-16-9-10-18-19(15-16)27-21(22-18)24(13-12-23(2)3)20(25)11-14-26-17-7-5-4-6-8-17;/h4-10,15H,11-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGORJGMIHBSND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)CCOC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Property Details
IUPAC Name N-[2-(dimethylamino)ethyl]-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride
Molecular Formula C20H25ClN4OS
Molecular Weight 405.96 g/mol
CAS Number 1216483-54-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. It is believed to function through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation, which is particularly relevant in cancer therapy.
  • Receptor Modulation : It can bind to various receptors, altering their activity and initiating downstream signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially through disruption of bacterial cell membranes.

Anticancer Properties

Research indicates that this compound has shown promising anticancer effects in vitro and in vivo:

  • Cell Lines Tested : The compound was tested against several cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results : Inhibition of cell growth was observed with IC50 values ranging from 5 to 15 µM depending on the cell line, indicating its potential as a chemotherapeutic agent.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens:

  • Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
  • Findings : The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of this compound. Researchers administered varying doses to tumor-bearing mice and observed a significant reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis in treated tumors.

Study 2: Antimicrobial Assessment

Another study focused on the antimicrobial potential of the compound. It was found that when combined with conventional antibiotics, the compound enhanced their efficacy against resistant strains of bacteria, suggesting a synergistic effect.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzothiazole Derivatives

Compound Name Benzothiazole Substituent Aminoalkyl Chain Amide Substituent Biological Target Reference
Target Compound 6-methyl Dimethylaminoethyl 3-phenoxypropanamide Not specified -
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-... (6d) 6-nitro None Thiadiazole-thioacetamide VEGFR-2
1052541-49-7 () 6-fluoro Dimethylaminopropyl 3-phenylpropanamide Not specified
1215321-47-3 () 4-fluoro Dimethylaminoethyl Piperidin-1-ylsulfonyl benzamide Not specified

Key Observations :

  • This may enhance interactions with acidic residues in target proteins .
  • Aminoalkyl Chain: The dimethylaminoethyl chain in the target and 1215321-47-3 offers shorter chain length than the dimethylaminopropyl in 1052541-49-7, possibly reducing off-target interactions while maintaining solubility .
  • Amide Linkage: The phenoxypropanamide group in the target differs from thiadiazole-thioacetamide (6d) and sulfonyl benzamide (1215321-47-3), suggesting divergent binding modes. The phenoxy group may mimic aromatic residues in ATP-binding pockets, common in kinase inhibitors .

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Physicochemical Properties

Compound Molecular Weight (g/mol) LogP Solubility (HCl Salt) pKa (Dimethylamino)
Target Compound ~450 ~2.5 High ~8.5
6d ~480 ~3.2 Moderate N/A
1052541-49-7 ~440 ~3.0 High ~8.3

Analysis :

  • LogP: The target compound’s lower LogP (~2.5) compared to 6d (~3.2) and 1052541-49-7 (~3.0) suggests improved hydrophilicity, likely due to the phenoxy group’s balance between lipophilicity and polarity.
  • Solubility: All hydrochloride salts exhibit high solubility, critical for oral bioavailability. The phenoxypropanamide’s ether linkage may further enhance dissolution compared to nitro or fluoro substituents .
  • pKa: The dimethylamino group’s pKa (~8.5) ensures protonation at physiological pH, enhancing membrane permeability and target engagement .

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